molecular formula C7H8N2O2 B1297296 2-(Pyridin-4-ylamino)acetic acid CAS No. 50823-41-1

2-(Pyridin-4-ylamino)acetic acid

Cat. No.: B1297296
CAS No.: 50823-41-1
M. Wt: 152.15 g/mol
InChI Key: GEQSSRNYNMKRHP-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylamino)acetic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a derivative of pyridine, a basic heterocyclic organic compound, and features an amino group attached to the fourth position of the pyridine ring, with an acetic acid moiety linked to the amino group. This compound is known for its versatility in synthetic chemistry and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-ylamino)acetic acid typically involves the reaction of 4-aminopyridine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminopyridine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-4-ylamino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of diverse derivatives

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

2-(Pyridin-4-ylamino)acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications, including the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-ylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access, or altering the enzyme’s conformation .

Comparison with Similar Compounds

  • 2-(Pyridin-3-ylamino)acetic acid
  • 2-(Pyridin-2-ylamino)acetic acid
  • 2-(Pyridin-4-yl)acetic acid

Comparison: Compared to its analogs, 2-(Pyridin-4-ylamino)acetic acid is unique due to the position of the amino group on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-(pyridin-4-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)5-9-6-1-3-8-4-2-6/h1-4H,5H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQSSRNYNMKRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328773
Record name (PYRIDIN-4-YLAMINO)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50823-41-1
Record name (PYRIDIN-4-YLAMINO)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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